molecular formula C7H14ClNO2 B2776282 5-Aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride CAS No. 2305252-75-7

5-Aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride

Cat. No.: B2776282
CAS No.: 2305252-75-7
M. Wt: 179.64
InChI Key: OSHOKCYOQDWMKC-UHFFFAOYSA-N
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Description

5-Aminobicyclo[2.2.1]heptane-2,3-diol hydrochloride is a bicyclic amine derivative featuring a rigid norbornane-like scaffold. Its structure comprises a bicyclo[2.2.1]heptane system with an amino group at position 5 and hydroxyl groups at positions 2 and 3, stabilized as a hydrochloride salt. Its stereochemical complexity (e.g., rac-(2R,3S)-isomer) and functional groups make it a valuable intermediate in pharmaceutical synthesis, though specific applications require further research .

Properties

IUPAC Name

5-aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c8-5-2-3-1-4(5)7(10)6(3)9;/h3-7,9-10H,1-2,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHOKCYOQDWMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C(C2O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. These methods aim to maximize yield and minimize production costs while ensuring the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

5-Aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride is explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system (CNS). Its ability to interact with neurotransmitter receptors suggests possible applications in treating neurological disorders.

  • Mechanism of Action : The compound can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction is crucial for drug design, as it can lead to enzyme inhibition or receptor activation, influencing various physiological processes .

Organic Synthesis

This compound serves as a versatile building block in synthetic chemistry. It is utilized to synthesize more complex molecules through various chemical reactions, including oxidation and reduction processes.

  • Reagents Used : Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction .

Biological Studies

The unique structure of this compound makes it a valuable tool for studying enzyme interactions and receptor binding.

  • Biological Activity : Investigations have shown its antimicrobial properties, indicating potential applications in developing new antimicrobial agents . Furthermore, its interactions with specific molecular targets can influence signaling pathways relevant to various biological functions .

Case Study 1: Antimicrobial Properties

Research has highlighted the antimicrobial activity of this compound against several pathogenic bacteria. In vitro studies demonstrated its effectiveness in inhibiting bacterial growth, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: CNS Drug Development

A study focused on the compound's interaction with neurotransmitter receptors indicated that it could serve as a scaffold for designing drugs aimed at treating psychiatric disorders. The structural rigidity provided by the bicyclic framework enhances binding affinity to these receptors, making it a promising candidate for further pharmacological evaluation .

Table: Comparison of Similar Compounds

Compound NameStructureApplications
This compoundStructureAntimicrobial activity, CNS drug development
(1R,2S,3R,4R,5S)-5-(Aminomethyl)bicyclo[2.2.1]heptane-2,3-diol;hydrochlorideSimilar to abovePotentially different biological activities
Bicyclo[2.2.1]heptane derivativesVariousDiverse applications in organic synthesis

Mechanism of Action

The mechanism of action of 5-Aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between the target compound and similar bicyclic derivatives:

Compound Name Molecular Formula Bicyclo System Substituents Key Applications References
5-Aminobicyclo[2.2.1]heptane-2,3-diol hydrochloride C₁₀H₁₆N₂·HCl (reported) [2.2.1] 5-NH₂, 2-OH, 3-OH Pharmaceutical intermediate
di-endo-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid C₉H₁₃NO₂ [2.2.2] 3-NH₂, 2-COOH, 5-ene Organic synthesis (e.g., peptide mimics)
5-oxa-2-azabicyclo[4.1.0]heptane hydrochloride C₅H₁₀ClNO [4.1.0] 2-NH, 5-O Chemical research
(1R,3S,4S)-2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester HCl C₈H₁₄ClNO₂ [2.2.1] 2-NH, 3-COOCH₃ Pharmaceutical intermediates
Procymidone (pesticide) C₁₃H₁₁Cl₂NO₃ [3.1.0] 3-aza, dichlorophenyl, 2,4-dione Agricultural fungicide
Key Observations:
  • Bicyclo System Diversity : The target compound’s [2.2.1] system offers distinct steric constraints compared to larger ([2.2.2]) or heteroatom-rich ([4.1.0], [3.1.0]) frameworks .
  • Applications : While the target compound is primarily a pharmaceutical intermediate, derivatives like procymidone are optimized for pesticidal activity due to dichlorophenyl and dione moieties .

Physicochemical and Pharmacological Properties

  • Solubility : The hydrochloride salt of the target compound improves water solubility, critical for bioavailability. In contrast, procymidone’s lipophilic dichlorophenyl group enhances environmental persistence .
  • Bioactivity : Azabicyclo[2.2.1] derivatives (e.g., (1R,3S,4S)-2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester HCl) are precursors to neuraminidase inhibitors or protease modulators , whereas the target compound’s diol groups may target carbohydrate-binding proteins.

Biological Activity

5-Aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride (CAS No. 2305252-75-7) is a bicyclic amine compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C7_7H14_{14}ClNO2_2
Molecular Weight: 179.65 g/mol

The synthesis of this compound typically involves starting materials derived from bicyclo[2.2.1]heptane derivatives, using specific reagents such as amines and acids under controlled reaction conditions. The final product is purified through methods like recrystallization or chromatography to achieve high purity levels .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.
  • Receptor Interaction: It can interact with specific receptors, acting as either an agonist or antagonist depending on the target .

Pharmacological Applications

Research has indicated several pharmacological applications for this compound:

  • Neuropharmacology: Studies suggest that it may enhance the transport of L-DOPA into dopaminergic neurons via the L-amino acid carrier system, which is crucial for Parkinson's disease treatment .
  • Antioxidant Activity: Preliminary studies indicate potential antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions .

Case Studies and Research Findings

A review of the literature reveals various studies focused on the compound's biological activities:

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key characteristics:

Compound NameStructure TypeBiological ActivityNotable Applications
This compoundBicyclic AmineNeuroprotective, AntioxidantParkinson's treatment
N-Aryl-bicyclo[2.2.1]heptane-2-carboxamidesBicyclic AmineKCNQ Channel ModulationNeurological research
Camphor-Based Amino AlcoholsChiral AlcoholsEnantioselective CatalysisOrganic synthesis

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Aminobicyclo[2.2.1]heptane-2,3-diol hydrochloride?

  • Methodological Answer : The synthesis typically involves bicyclic framework formation (e.g., Diels-Alder reactions), followed by regioselective amination and hydroxylation. Hydrochloride salt formation is achieved via acid treatment. For example, analogous protocols (e.g., aza-bicyclic compounds) use reductive amination and catalytic hydrogenation to introduce functional groups, with final crystallization in HCl to stabilize the product . Key steps:

  • Bicyclic core construction : Cycloaddition or ring-closing metathesis.
  • Amination : Reductive amination or nucleophilic substitution.
  • Hydrochloride formation : Reaction with HCl in polar solvents (e.g., ethanol/water mixtures).

Q. How is the structural configuration confirmed for this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical determination. For routine characterization, use:

  • NMR : 1^1H and 13^13C NMR to confirm proton environments and carbon frameworks (e.g., bicyclic protons appear as distinct multiplets).
  • IR Spectroscopy : Hydroxyl (3200–3600 cm1^{-1}) and amine (3300–3500 cm1^{-1}) stretches.
  • Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 178.7 for C7_7H13_{13}NO2_2\cdotHCl) .

Q. What are the solubility and stability profiles of this compound?

  • Methodological Answer : Hydrochloride salts enhance aqueous solubility (e.g., >50 mg/mL in water). Stability tests under varying pH (2–9), temperature (4°C to 40°C), and light exposure are critical. For example:

  • Storage : -20°C in desiccated, amber vials to prevent hygroscopic degradation.
  • Stability Indicators : HPLC monitoring of degradation products (e.g., free diol or amine) .

Advanced Research Questions

Q. How is enantioselective synthesis achieved for this bicyclic diol hydrochloride?

  • Methodological Answer : Chiral catalysts (e.g., Rhodium complexes) enable enantioselective desymmetrization of meso-bicyclic precursors. For instance:

  • Catalytic Conditions : Rh(I) with chiral phosphine ligands (e.g., BINAP) in toluene at 60°C.
  • Stereochemical Control : Reaction kinetics favor endo transition states, yielding >95% enantiomeric excess (ee). Post-synthesis, chiral HPLC (e.g., Chiralpak® AD-H column) validates purity .

Q. What strategies resolve contradictions in reported bioactivity data?

  • Methodological Answer : Discrepancies often stem from impurities or stereochemical variability. Mitigation strategies include:

  • Purity Assessment : LC-MS to detect side-products (e.g., unreacted amine).
  • Stereochemical Analysis : Circular dichroism (CD) or NOESY NMR to confirm configuration.
  • Biological Replication : Standardized assays (e.g., IC50_{50} in cancer cell lines) with positive controls .

Q. How do researchers model the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) predict binding modes. For example:

  • Target Identification : Screen against kinase libraries (e.g., EGFR, BRAF).
  • Binding Affinity : MM-PBSA calculations estimate ΔGbinding_{binding}.
  • Validation : SPR (surface plasmon resonance) for kinetic binding constants (kon_{on}/koff_{off}) .

Q. What analytical techniques ensure stereochemical integrity in pharmacological studies?

  • Methodological Answer :

  • Chiral Chromatography : Use amylose- or cellulose-based columns with hexane/isopropanol gradients.
  • Polarimetry : Specific rotation ([α]D_D) comparison to literature values.
  • X-ray Diffraction : Single-crystal analysis for absolute configuration .

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